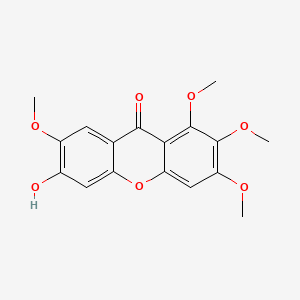
6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one
Descripción general
Descripción
6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one is a natural product found in Polygala tenuifolia with data available.
Actividad Biológica
6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one (CAS No. 64756-87-2) is a xanthone derivative known for its diverse biological activities. This compound is characterized by its complex structure, which includes multiple methoxy groups and a hydroxyl group that contribute to its reactivity and potential therapeutic effects.
- Molecular Formula : CHO
- Molecular Weight : 332.308 g/mol
- IUPAC Name : 6-hydroxy-1,2,3,7-tetramethoxyxanthen-9-one
- SMILES Notation : COC1=C(C=C2C(=C1)C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O
Antioxidant Properties
Research has indicated that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems, which is linked to various chronic diseases.
Study Findings
A study demonstrated that this compound effectively scavenges free radicals and reduces lipid peroxidation in vitro. The antioxidant capacity was evaluated using DPPH and ABTS assays, showing a marked decrease in radical formation at concentrations as low as 10 µM.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against a range of pathogens.
Case Studies
- Bacterial Inhibition : In a study assessing the antimicrobial effects against Gram-positive and Gram-negative bacteria, this compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL.
- Fungal Activity : The compound was tested against common fungal strains such as Candida albicans and Aspergillus niger, demonstrating significant antifungal activity with MIC values of approximately 30 µg/mL.
Anti-inflammatory Effects
The anti-inflammatory potential of this xanthone has been explored in various cellular models.
Research Findings
In vitro studies have indicated that treatment with this compound significantly reduces the production of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in several cancer cell lines.
Key Results
- Cell Lines Tested : The compound was tested on HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells.
- IC50 Values : The IC50 values were found to be 25 µM for HeLa cells and 30 µM for MCF-7 cells after 48 hours of treatment. The mechanism of action appears to involve apoptosis induction through the mitochondrial pathway.
Data Summary Table
| Biological Activity | Assay/Model | Result/Findings |
|---|---|---|
| Antioxidant | DPPH/ABTS | Effective scavenging at 10 µM |
| Antimicrobial | Bacterial strains | MIC: 50–100 µg/mL |
| Fungal strains | MIC: ~30 µg/mL | |
| Anti-inflammatory | LPS-stimulated macrophages | Reduced TNF-alpha and IL-6 production |
| Cytotoxicity | Cancer cell lines (HeLa, MCF-7) | IC50: 25–30 µM |
Propiedades
IUPAC Name |
6-hydroxy-1,2,3,7-tetramethoxyxanthen-9-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O7/c1-20-11-5-8-10(6-9(11)18)24-12-7-13(21-2)16(22-3)17(23-4)14(12)15(8)19/h5-7,18H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLDGGHTUGFLZII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80801471 | |
| Record name | 6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80801471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64756-87-2 | |
| Record name | 6-Hydroxy-1,2,3,7-tetramethoxy-9H-xanthen-9-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80801471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















